3-(4-isopropylphenyl)-N-(3-methoxypropyl)acrylamide
Overview
Description
3-(4-isopropylphenyl)-N-(3-methoxypropyl)acrylamide is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.172878976 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Controlled Polymerization Techniques
One significant area of application is in the field of controlled polymerization techniques. Convertine et al. (2004) demonstrated the controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide (NIPAM), a closely related compound, emphasizing the precise control over polymerization processes for thermoresponsive polymers widely investigated for drug delivery systems. This study highlights the critical role of selecting appropriate chain transfer agents and initiating species for achieving controlled polymerization conditions Convertine et al., 2004.
Thermoresponsive Polymers
Research by Jiang et al. (2014) on the synthesis of a new acrylamide monomer bearing isopropylamide and N,N-diethylamino ethyl groups in the side chain illustrates the development of homopolymers with tunable lower critical solution temperatures (LCST). The LCST of these polymers could be adjusted by changing the pH value of the aqueous solution, showcasing the potential for creating smart materials sensitive to environmental conditions Jiang et al., 2014.
Biocompatible PEG Analogues
Chua et al. (2012) focused on the synthesis and thermoresponsive solution properties of poly[oligo(ethylene glycol) (meth)acrylamide]s, aiming to develop biocompatible PEG (polyethylene glycol) analogues. These copolymers exhibited improved solubility and tunable thermosensitive behavior, offering potential applications in biomedicine and drug delivery systems Chua et al., 2012.
Photoresponsive Polymers
Akiyama and Tamaoki (2004) investigated the copolymerization of N-isopropylacrylamide with azobenzene-containing acrylamides, yielding polymers that exhibit photoresponsive affinity to water. These polymers change their hydrophobicity upon UV irradiation, indicating applications in developing materials that can reversibly alter their properties in response to light Akiyama & Tamaoki, 2004.
Corrosion Inhibitors
Research by Abu-Rayyan et al. (2022) explored the use of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This study highlights the potential of acrylamide derivatives in industrial applications, specifically for protecting metals against corrosion, demonstrating the material's versatility beyond biomedical applications Abu-Rayyan et al., 2022.
Properties
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(2)15-8-5-14(6-9-15)7-10-16(18)17-11-4-12-19-3/h5-10,13H,4,11-12H2,1-3H3,(H,17,18)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZRCPKOUQLNNG-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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